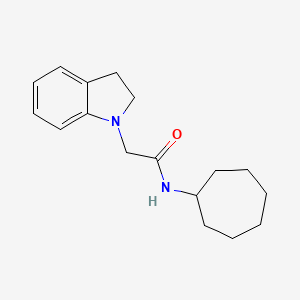![molecular formula C27H28F3N3 B4767588 9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4767588.png)
9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole
Vue d'ensemble
Description
9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is involved in various physiological and pathological processes.
Mécanisme D'action
9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole acts as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is involved in the regulation of various physiological and pathological processes, including mood, cognition, and appetite. By blocking the 5-HT6 receptor, this compound modulates the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It also affects several signaling pathways, such as the cAMP-PKA-CREB pathway and the MAPK-ERK pathway. These effects result in the modulation of various physiological processes, including mood, cognition, and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole in lab experiments include its high potency and selectivity as a 5-HT6 receptor antagonist. It is also relatively easy to synthesize and purify, making it a useful tool for studying the role of the 5-HT6 receptor in various physiological and pathological processes. However, its limitations include its potential off-target effects and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for the study of 9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole. One potential area of research is the development of more potent and selective 5-HT6 receptor antagonists for therapeutic use. Another area of research is the investigation of the role of the 5-HT6 receptor in various neurological and psychiatric disorders, such as depression, anxiety, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential off-target effects.
Applications De Recherche Scientifique
9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects in animal models. It has also been investigated for its potential use in the treatment of psychiatric disorders such as schizophrenia and Alzheimer's disease.
Propriétés
IUPAC Name |
9-ethyl-3-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3/c1-2-33-25-10-6-4-8-22(25)23-17-20(11-12-26(23)33)18-31-13-15-32(16-14-31)19-21-7-3-5-9-24(21)27(28,29)30/h3-12,17H,2,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHSHWCCDKCWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B4767505.png)

![3-(4-tert-butylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4767526.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide](/img/structure/B4767528.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4767532.png)
![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 2-chlorobenzoate](/img/structure/B4767545.png)

![methyl 5-[(diethylamino)carbonyl]-2-{[(ethylamino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4767564.png)
![3-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4767568.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4767574.png)
![ethyl 4-cyano-3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B4767577.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B4767600.png)

